6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-6-14-7-8-15-12(14)9-11(13-15)10-4-3-5-10/h1,7-10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSQOLVCSURZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors.
Biological Activity
6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family, characterized by its unique molecular structure and diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C12H13N3
- Molecular Weight : 199.25 g/mol
- CAS Number : 2098010-30-9
- Structure :
- InChI:
InChI=1S/C12H13N3/c1-2-6-14-7-8-15-12(14)9-11(13-15)10-4-3-5-10/h1,7-10H,3-6H2 - SMILES:
C#CCn1ccn2nc(C3CCC3)cc12
- InChI:
Synthesis
The synthesis of this compound can be achieved through various methodologies. One notable approach involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using catalytic systems or microwave-assisted reactions to enhance yield and efficiency.
The biological activity of this compound is largely attributed to its interaction with various biological targets, such as enzymes and receptors. The imidazole ring in the structure allows for potential interactions with macromolecules, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those related to our compound. For instance, certain derivatives have demonstrated significant inhibitory activity against multi-drug resistant strains. Notably:
- Compound 21c exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL.
This suggests that derivatives similar to this compound may also possess substantial antimicrobial potential .
Other Biological Activities
Compounds within this class have been reported to exhibit a range of biological activities:
- Anticancer : Similar structures have shown effectiveness in inhibiting cancer cell proliferation.
- Analgesic and Anti-inflammatory : Evidence suggests potential pain-relieving and inflammation-reducing effects.
These activities indicate that this compound could be explored for therapeutic applications across multiple domains.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various pyrazole derivatives, compounds synthesized from the imidazo[1,2-b]pyrazole framework were tested for their effectiveness against resistant bacterial strains. The results indicated that modifications to the structure could enhance activity significantly .
Research on Mechanisms
Research has also focused on understanding the biochemical pathways affected by similar compounds. For instance, interactions with signaling pathways involved in cell proliferation and apoptosis have been documented, suggesting a multifaceted role in disease modulation .
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its potential interactions with biological targets:
- Kinase Inhibition: Preliminary studies suggest that it may inhibit specific kinases involved in cancer pathways, making it a candidate for anticancer drug development.
- Enzyme Modulation: The imidazole ring allows for interactions with various enzymes, potentially modulating their activity and influencing cellular signaling pathways.
Research indicates that compounds within the imidazo[1,2-b]pyrazole class can exhibit various biological activities:
- Antitumor Activity: Studies have demonstrated that derivatives can inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Properties
A study investigated the effects of 6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole on cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit specific kinases involved in signaling pathways related to cancer progression. The findings revealed that it effectively reduced kinase activity, supporting further exploration for therapeutic applications.
Chemical Reactions and Modifications
The compound can undergo various chemical reactions due to its functional groups:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form derivatives with enhanced properties. |
| Reduction | Reduction reactions can modify functional groups, leading to alcohols or amines. |
| Substitution | Nucleophilic and electrophilic substitutions at specific positions on the rings. |
Comparison with Similar Compounds
Physicochemical Properties and Comparison with Indole Analogues
The imidazo[1,2-b]pyrazole scaffold exhibits distinct advantages over indole derivatives. A key study compared the 1H-imidazo[1,2-b]pyrazole analogue of pruvanserin (a 5-HT2A antagonist) to the original indole-containing drug (Table 1):
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Analogue |
|---|---|---|
| logD (pH 7.4) | 2.5 | 1.2 |
| Aqueous Solubility (mg/mL) | 0.02 | 0.15 |
| pKa | 6.4 (piperazine amine) | 7.3 (core NH deprotonation) |
The reduced logD and improved solubility stem from the scaffold’s lower intrinsic lipophilicity and altered ionization profile. The pKa shift (7.3 vs.
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Cyclobutyl vs. Cyclopropyl Substituents :
- The cyclobutyl group in 6-cyclobutyl derivatives (e.g., CAS 2098010-30-9) introduces moderate steric bulk compared to cyclopropyl analogues (e.g., 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole, CAS 2098091-32-6). Cyclobutyl’s larger ring size may enhance binding pocket complementarity in target proteins while marginally increasing lipophilicity versus cyclopropyl .
- Prop-2-yn-1-yl Group : The propargyl moiety enables click chemistry modifications (e.g., Huisgen cycloaddition) for bioconjugation or prodrug strategies, a feature absent in methyl- or chloroethyl-substituted analogues (e.g., 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, CAS 2098138-97-5) .
Comparison with Heterocyclic Analogues
- Push-Pull Dyes: Functionalized imidazo[1,2-b]pyrazoles (e.g., compounds 14a–e in ) demonstrate intramolecular charge transfer (ICT) properties, enabling applications in optoelectronics. The benzoyl-substituted derivative 14e shows a red-shifted absorption (λmax = 430 nm) due to strong acceptor-donor interactions, a feature absent in non-functionalized analogues .
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole nucleus is commonly synthesized via the cyclization of 1,2-diaminopyrazole derivatives with appropriate aldehydes or carboxylic acid derivatives under acidic or thermal conditions. This step forms the fused bicyclic system.
- Starting material: 3-aminopyrazole or 1,2-diaminopyrazole derivatives.
- Cyclization agents: aldehydes or α-haloketones.
- Conditions: reflux in polar solvents or acid catalysis.
Introduction of the Cyclobutyl Group at the 6-Position
The 6-position cyclobutyl substitution is generally achieved by either:
- Direct substitution on a halogenated imidazo[1,2-b]pyrazole intermediate via nucleophilic substitution or cross-coupling reactions.
- Using cyclobutyl-containing building blocks during the cyclization step to incorporate the cyclobutyl ring.
Cross-coupling methods such as Suzuki or Negishi coupling have been reported for similar heterocycles, allowing the installation of cyclobutyl groups from cyclobutyl boronic acids or organozinc reagents.
N-1 Alkylation with Propargyl Group
The propargyl (prop-2-yn-1-yl) substituent at the N-1 position is introduced by alkylation of the imidazo[1,2-b]pyrazole nitrogen with propargyl halides (e.g., propargyl bromide or chloride).
- Base: potassium carbonate or sodium hydride.
- Solvent: polar aprotic solvents such as DMF or DMSO.
- Temperature: room temperature to mild heating.
This alkylation proceeds regioselectively at the N-1 nitrogen due to its higher nucleophilicity.
Representative Synthetic Route and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 1,2-diaminopyrazole + aldehyde, acid catalysis, reflux | Formation of imidazo[1,2-b]pyrazole core |
| 2 | Halogenation | NBS or other halogenating agents | Halogenated intermediate at 6-position |
| 3 | Cross-coupling | Cyclobutyl boronic acid, Pd catalyst, base, solvent | Introduction of cyclobutyl group at 6-position |
| 4 | N-alkylation | Propargyl bromide, K2CO3, DMF, RT to 60°C | Propargyl substitution at N-1 |
Research Findings and Optimization
- Yield and Selectivity: The cyclization step yields the imidazo[1,2-b]pyrazole core with high regioselectivity. Halogenation at the 6-position is selective when controlled stoichiometrically.
- Cross-coupling Efficiency: Pd-catalyzed coupling reactions for cyclobutyl group introduction show good yields (60-85%) under optimized conditions with minimal side products.
- Alkylation Conditions: Propargylation proceeds efficiently under mild conditions with bases like potassium carbonate, avoiding over-alkylation or side reactions.
- Purification: Chromatographic techniques (silica gel column chromatography) and recrystallization are effective for isolating pure final compounds.
Data Table: Summary of Preparation Steps
| Parameter | Details |
|---|---|
| Starting materials | 1,2-diaminopyrazole, cyclobutyl boronic acid, propargyl bromide |
| Key reagents | Acid catalyst, NBS (halogenation), Pd catalyst (cross-coupling), K2CO3 (alkylation) |
| Solvents | DMF, DMSO, polar aprotic solvents |
| Temperature range | Room temperature to reflux (80-110°C) |
| Reaction times | Cyclization (4-12 h), halogenation (1-3 h), cross-coupling (6-24 h), alkylation (2-6 h) |
| Typical yields | Cyclization (70-90%), halogenation (80-95%), cross-coupling (60-85%), alkylation (75-90%) |
| Purification methods | Column chromatography, recrystallization |
Q & A
Basic Research Questions
Q. How can the 1H-imidazo[1,2-b]pyrazole core structure be synthesized for further functionalization?
- Methodological Answer: The core scaffold can be synthesized via a one-pot sequential protocol using hydrazine hydrate, ethoxymethylene-substituted malononitrile derivatives, isocyanides, and aldehydes under green chemistry conditions . Alternatively, pre-functionalized intermediates (e.g., SEM-protected 1H-imidazo[1,2-b]pyrazoles) are prepared through regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile, achieving >98% yield for 7-bromo derivatives .
Q. What techniques are recommended for structural determination of this compound?
- Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks, especially for derivatives like 7a (CCDC 2097280) . Complement with NMR (¹H/¹³C, DEPT, HSQC) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and substituent placement .
Q. How can regioselective functionalization be achieved at the 2-, 3-, and 6-positions of the scaffold?
- Methodological Answer:
- Step 1: Br/Mg-exchange with iPrMgCl·LiCl enables functionalization at the 7-position (e.g., cyanations, acylations) .
- Step 2: Sequential metalation with TMPMgCl·LiCl (3-position) and TMP₂Zn·MgCl₂·2LiCl (2-position) followed by electrophilic trapping (e.g., allyl bromide, acyl chlorides) achieves trisubstitution .
- Step 3: Fragmentation at the 6-position using TMP₂Zn·MgCl₂·2LiCl generates push-pull dyes (e.g., (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles) .
Advanced Research Questions
Q. How do physicochemical properties of 1H-imidazo[1,2-b]pyrazole derivatives compare to indole-based drugs like pruvanserin?
- Methodological Answer: Comparative assays reveal:
- Lipophilicity (logD): 1H-imidazo[1,2-b]pyrazole analogues (logD = 1.2) are less lipophilic than pruvanserin (logD = 2.8), improving aqueous solubility (e.g., 320 μM vs. 45 μM) .
- pKa Differences: The scaffold’s NH group deprotonates at pH 7.3 vs. indole’s NH (pKa ~10), enhancing ionization in physiological conditions .
- Experimental Validation: Use shake-flask or HPLC methods with phosphate-buffered saline (PBS) at pH 7.4 for solubility assays .
Q. What strategies resolve contradictions in regioselectivity during metalation?
- Methodological Answer:
- Contradiction: Competing metalation at electron-deficient positions (e.g., 3- vs. 6-position).
- Resolution: Pre-functionalize with SEM (2-(trimethylsilyl)ethoxymethyl) groups to block reactive sites and direct metalation to target positions. For example, SEM-protected 5a ensures clean magnesiation at the 3-position .
- Validation: Kinetic studies using variable-temperature NMR (-40°C to 25°C) to monitor intermediate formation .
Q. How can reaction conditions be optimized for Negishi cross-couplings on functionalized scaffolds?
- Methodological Answer:
- Catalyst Selection: Use Pd(OAc)₂/SPhos (5 mol%) for electron-rich aryl iodides (e.g., 4-methoxyphenyl) and PEPPSI-iPr (2 mol%) for electron-deficient substrates (e.g., 4-cyanophenyl) .
- Temperature Control: Increase to 60°C for bromides (vs. 40°C for iodides) to compensate for lower reactivity .
- Yield Optimization: Add MgCl₂ (1.0 equiv.) and ZnCl₂ (1.0 equiv.) to stabilize organozinc intermediates .
Key Research Challenges
- Synthetic Complexity: Multi-step functionalization requires rigorous protection/deprotection (e.g., SEM removal with CsF/18-crown-6 in acetonitrile, 57% yield) .
- Metabolic Stability: While solubility improves, imidazo[1,2-b]pyrazoles may undergo CYP450 oxidation; conduct liver microsome assays to assess metabolic half-life .
- Fluorescence Tuning: Substituents like benzoyl (14e) induce red shifts via intramolecular charge transfer (ICT); DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
